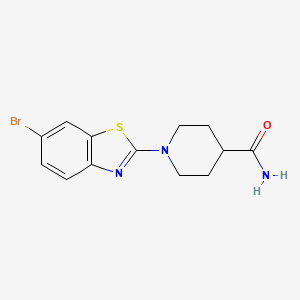
1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives.
Métodos De Preparación
The synthesis of 1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with an appropriate brominated aromatic aldehyde to form the benzothiazole ring . This intermediate can then be reacted with piperidine-4-carboxylic acid or its derivatives to form the final compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Análisis De Reacciones Químicas
1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial survival . The inhibition of these enzymes disrupts the bacterial cell processes, leading to cell death. Additionally, the compound’s structure allows it to interact with various proteins and pathways, enhancing its biological activity .
Comparación Con Compuestos Similares
1-(6-Bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:
6-Chlorobenzo[d]thiazole derivatives: These compounds also exhibit antibacterial and antifungal activities but differ in their specific molecular targets and potency.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These derivatives have been studied for their potential as anti-inflammatory and analgesic agents.
N’-(1,3-benzothiazol-2-yl)-arylamide derivatives: These compounds have shown promising activity against various bacterial strains and are being explored for their potential as new antibacterial agents.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H14BrN3OS |
|---|---|
Peso molecular |
340.24 g/mol |
Nombre IUPAC |
1-(6-bromo-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H14BrN3OS/c14-9-1-2-10-11(7-9)19-13(16-10)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18) |
Clave InChI |
SUUXCMAHDRUJSG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N)C2=NC3=C(S2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12266971.png)
![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12266976.png)
![6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,8-naphthyridin-2-amine](/img/structure/B12266981.png)
![12-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B12266983.png)
![N-(3,5-dichlorophenyl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12266991.png)
![3-{4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B12266993.png)
![1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B12266999.png)
![4-{4-[(2-Methylphenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12267001.png)
![N-ethyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12267009.png)
![2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B12267020.png)
![2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12267022.png)
![2-methyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12267034.png)
![1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12267042.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12267046.png)
